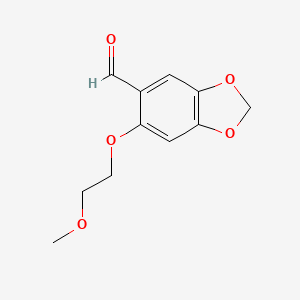

6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

描述

属性

IUPAC Name |

6-(2-methoxyethoxy)-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLRUZOTPPBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride.

Formylation: The aldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products

Oxidation: 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.

Reduction: 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-methanol.

Substitution: Various substituted benzodioxoles depending on the nucleophile used.

科学研究应用

6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the observed biological effects.

相似化合物的比较

Key Observations :

- Solubility : The 2-methoxyethoxy group in the target compound improves water solubility compared to lipophilic substituents like CF3 () or methoxy groups () .

- Bioactivity: Fluorinated derivatives (e.g., CF3 in ) exhibit superior antimicrobial and herbicidal activities due to increased membrane permeability, whereas non-fluorinated analogs like piperonal are used in flavoring and mild antimicrobial applications .

- Synthesis: The target compound is synthesized via substitution reactions on the benzodioxole core, as demonstrated by the precursor [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol (). Piperonal, in contrast, is derived from natural sources or via MnO2 oxidation of (2H-1,3-benzodioxol-5-yl)methanol ().

Spectral and Crystallographic Data

- NMR : The aldehyde proton in the target compound resonates at δ ~10.1, consistent with other benzodioxole-carbaldehydes (e.g., δ 10.14 in ). Methoxy groups appear at δ 3.6–3.9, while the OCH2CH2O moiety shows signals at δ ~4.2 .

- Crystallography : SHELX software () is critical for resolving disordered structures, such as the CF3 group in , which exhibits rotational disorder .

生物活性

6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is a synthetic organic compound notable for its potential biological activities, particularly in the fields of oncology and epigenetic regulation. This compound features a unique benzodioxole structure that includes a methoxyethoxy substituent and an aldehyde functional group, which contribute to its diverse biological interactions.

- Molecular Formula : C₁₃H₁₄O₄

- Molar Mass : 224.25 g/mol

- Structural Features :

- Benzodioxole ring system

- Methoxyethoxy group at position 6

- Aldehyde group at position 5

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of the enhancer of zeste homolog 1 and 2 (EZH1 and EZH2) , which are key players in epigenetic regulation and are implicated in various cancers. The inhibition of these enzymes suggests that this compound may have therapeutic potential in cancer treatment by reversing gene silencing associated with tumor progression .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties :

- Inhibition of EZH1/2 activity leads to reactivation of tumor suppressor genes.

- Potential to induce apoptosis in cancer cells through modulation of gene expression .

- Antimicrobial Effects :

- Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain under investigation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| EZH1/2 Inhibition | Inhibits epigenetic regulators involved in cancer | |

| Anticancer | Induces apoptosis and reactivates tumor suppressors | |

| Antimicrobial | Exhibits potential antimicrobial effects |

Case Study: EZH1/2 Inhibition

A study conducted by researchers investigating the role of EZH1/2 inhibitors demonstrated that treatment with this compound resulted in significant decreases in cell viability in various cancer cell lines. The mechanism involved the reactivation of genes silenced by methylation, leading to cell cycle arrest and increased apoptosis rates .

Synthesis and Structural Analogs

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing benzodioxole derivatives as precursors.

- Reagents : Aldehyde formation via oxidation processes.

Table 2: Structural Analogs Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | Hydroxyl group at position 6 | Potential antioxidant properties |

| 4-Methoxybenzaldehyde | Simple methoxy-substituted benzaldehyde | Lacks dioxole structure |

| 7-Methoxy-4-hydroxycoumarin | Coumarin derivative with methoxy group | Known for anticoagulant properties |

常见问题

Basic: What synthetic methodologies are most effective for preparing 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde?

Answer:

The synthesis typically involves sequential functionalization of a benzodioxole scaffold. Key steps include:

- Protection of hydroxyl groups : Methoxymethyl (MOM) or benzyl groups are introduced using reagents like MOM-Br/NaH in DMF/ether .

- Formylation : Directed ortho-metalation (DoM) with n-BuLi followed by quenching with DMF introduces the aldehyde group at position 5 .

- Etherification : A Williamson ether synthesis with 2-methoxyethyl bromide under basic conditions installs the 2-methoxyethoxy moiety .

Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) .

Basic: How is structural characterization performed for this compound?

Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX-II CCD) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the aldehyde oxygen and neighboring methoxy groups stabilizes the crystal lattice .

- Spectroscopy :

Basic: What are common reactivity patterns of the aldehyde group in this compound?

Answer:

The aldehyde group undergoes:

- Oxidation : Using KMnO₄ or CrO₃ yields carboxylic acids, critical for prodrug synthesis .

- Reduction : NaBH₄ or LiAlH₄ converts it to a primary alcohol, enabling further functionalization (e.g., esterification) .

- Nucleophilic addition : Grignard reagents or hydrazines form imines or hydrazones, useful in heterocyclic chemistry .

Advanced: How can multi-step synthetic routes be optimized for yield and purity?

Answer:

- Protection/deprotection strategies : Use MOM groups for transient hydroxyl protection to avoid side reactions during formylation .

- Temperature control : Low temperatures (−78°C) during DoM prevent overmetalation .

- Chromatography : Gradient elution (petroleum ether to ethyl acetate) separates polar aldehyde derivatives from non-polar byproducts .

Advanced: How are crystallographic disorders (e.g., in CF₃ groups) resolved in structural studies?

Answer:

Disordered groups (e.g., CF₃ rotation in analogs) are modeled using:

- Split positions : Refinement software (SHELXL) assigns partial occupancies to disordered atoms .

- Restraints : Bond lengths and angles are constrained based on geometric libraries to reduce overfitting .

- Thermal parameters : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .

Advanced: How to address contradictions in reaction outcomes across studies?

Answer:

- Reagent specificity : For example, NaBH₄ may selectively reduce aldehydes, while LiAlH₄ could over-reduce benzodioxole rings .

- Solvent effects : Polar aprotic solvents (DMF) favor SN2 mechanisms, whereas ethers stabilize intermediates in DoM .

- Validation : Cross-check products via melting point comparisons, NMR, and single-crystal validation .

Advanced: What computational methods predict hydrogen-bonding networks in derivatives?

Answer:

- Graph-set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) using software like Mercury .

- DFT calculations : Gaussian09 optimizes geometries and calculates interaction energies (e.g., aldehyde⋯methoxy interactions ≈ 2.5 kcal/mol) .

Advanced: How to optimize purification for air-sensitive intermediates?

Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes during column chromatography .

- Stabilizers : Add 1% pyridine to eluents to prevent aldehyde oxidation .

- Lyophilization : Freeze-drying under vacuum preserves hygroscopic products .

Advanced: What biological screening approaches are suitable for derivatives?

Answer:

- Enzyme inhibition assays : Test derivatives against cytochrome P450 isoforms (IC₅₀ determination) .

- Molecular docking : AutoDock Vina models interactions with targets like cyclooxygenase-2 (PDB: 5KIR) .

- ADMET prediction : SwissADME evaluates logP (≈2.1) and bioavailability for lead optimization .

Advanced: How do structural analogs differ in reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。